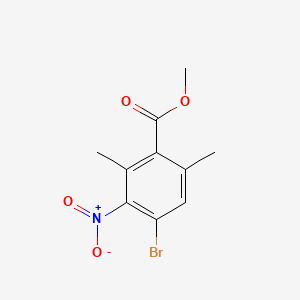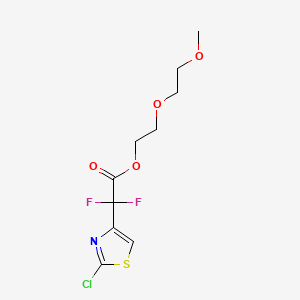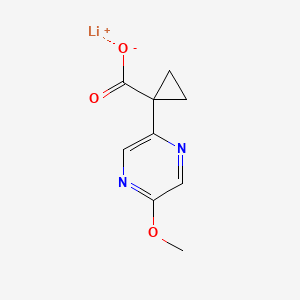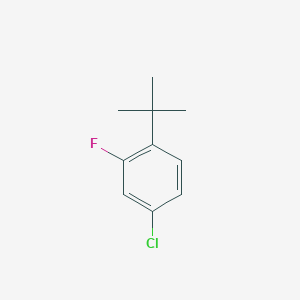
1-(Tert-butyl)-4-chloro-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butyl)-4-chloro-2-fluorobenzene is an organic compound that belongs to the class of aromatic compounds known as halobenzenes. This compound features a benzene ring substituted with a tert-butyl group, a chlorine atom, and a fluorine atom. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Tert-butyl)-4-chloro-2-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of tert-butylbenzene. The process typically includes:
Chlorination: Tert-butylbenzene is reacted with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atom.
Fluorination: The chlorinated product is then subjected to fluorination using a fluorinating agent like hydrogen fluoride (HF) or a more selective reagent such as Selectfluor.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and selectivity of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Tert-butyl)-4-chloro-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution (S_NAr) reactions, where the chlorine or fluorine atom is replaced by a nucleophile.
Oxidation and Reduction: The tert-butyl group can be oxidized to form tert-butyl alcohol or further oxidized to tert-butyl hydroperoxide. Reduction reactions can also occur, leading to the removal of halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 1-(tert-butyl)-4-methoxy-2-fluorobenzene can be formed.
Oxidation Products: Tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction Products: Dehalogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Tert-butyl)-4-chloro-2-fluorobenzene has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying halogenated aromatic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Medicine: Research into its potential therapeutic applications includes its use in drug discovery and development, especially for targeting specific biological pathways.
Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials science for developing advanced polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(Tert-butyl)-4-chloro-2-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of the tert-butyl group can influence the compound’s binding affinity and specificity. The halogen atoms (chlorine and fluorine) can participate in halogen bonding and other non-covalent interactions, affecting the compound’s overall activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
1-(Tert-butyl)-4-chloro-2-fluorobenzene can be compared with other halogenated aromatic compounds such as:
1-(Tert-butyl)-4-chlorobenzene: Lacks the fluorine atom, resulting in different reactivity and applications.
1-(Tert-butyl)-4-fluorobenzene: Lacks the chlorine atom, leading to variations in chemical behavior and uses.
1-(Tert-butyl)-2-chloro-4-fluorobenzene: Positional isomer with different substitution patterns, affecting its chemical properties and applications.
The unique combination of tert-butyl, chlorine, and fluorine substituents in this compound imparts distinct characteristics that make it valuable for specific research and industrial purposes.
Eigenschaften
Molekularformel |
C10H12ClF |
|---|---|
Molekulargewicht |
186.65 g/mol |
IUPAC-Name |
1-tert-butyl-4-chloro-2-fluorobenzene |
InChI |
InChI=1S/C10H12ClF/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6H,1-3H3 |
InChI-Schlüssel |
OBAZLGMXGSDTTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=C(C=C1)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





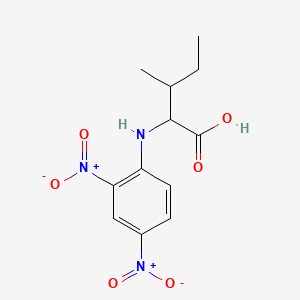
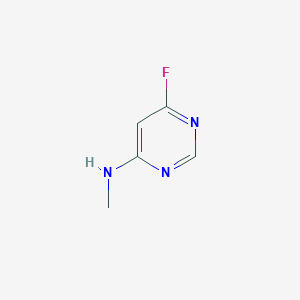
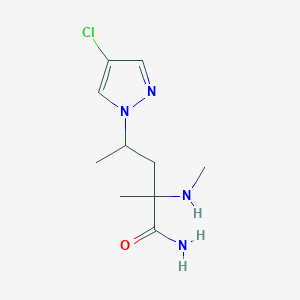
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13491073.png)
![(3S)-3-(4-tert-butylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13491077.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13491081.png)
